Sulfamide, N,N-bis(2-chloroethyl)-N',N'-diethyl-
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Overview
Description
BRN 2261838, also known as 3-chlorobenzo[b]thiophene-2-carboxylic acid, is an organic compound with the molecular formula C9H5ClO2S. This compound is a white or off-white crystalline solid with limited solubility in common organic solvents. It is primarily used as a starting material or intermediate in organic synthesis reactions and can act as a catalyst in certain chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chlorobenzo[b]thiophene-2-carboxylic acid can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .
Industrial Production Methods
The industrial production of 3-chlorobenzo[b]thiophene-2-carboxylic acid typically involves large-scale synthesis using the same reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzo[b]thiophene derivatives.
Scientific Research Applications
3-chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. It may also interact with biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-chlorobenzo[b]thiophene-2-carboxylic acid: The compound itself.
Benzo[b]thiophene: A related compound without the chlorine and carboxylic acid groups.
Chlorobenzene: A simpler aromatic compound with a chlorine substituent.
Uniqueness
3-chlorobenzo[b]thiophene-2-carboxylic acid is unique due to its specific structure, which includes both a chlorine atom and a carboxylic acid group attached to the benzo[b]thiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
90222-08-5 |
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Molecular Formula |
C8H18Cl2N2O2S |
Molecular Weight |
277.21 g/mol |
IUPAC Name |
2-chloro-N-(2-chloroethyl)-N-(diethylsulfamoyl)ethanamine |
InChI |
InChI=1S/C8H18Cl2N2O2S/c1-3-11(4-2)15(13,14)12(7-5-9)8-6-10/h3-8H2,1-2H3 |
InChI Key |
VCDNPMGCLWFKKA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)N(CCCl)CCCl |
Origin of Product |
United States |
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